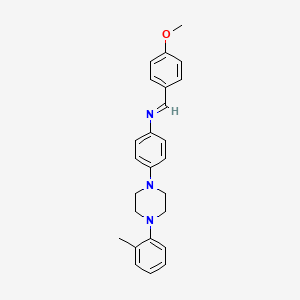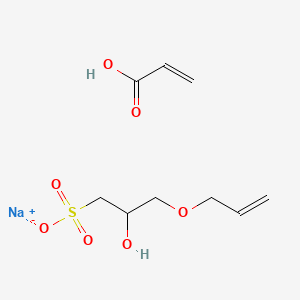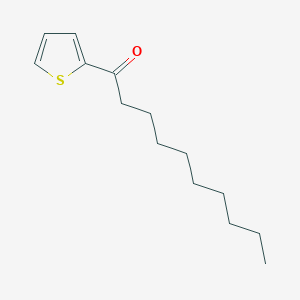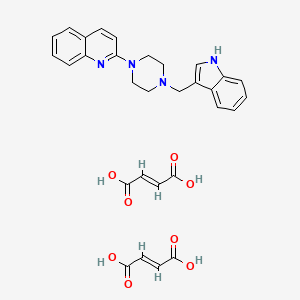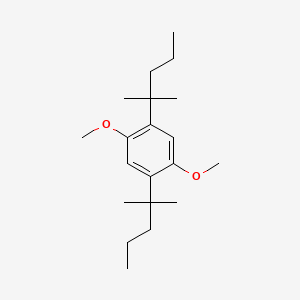
1,4-Dimethoxy-2,5-bis(2-methylpentan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethoxy-2,5-bis(2-methylpentan-2-yl)benzene: is an organic compound with the molecular formula C20H34O2 . It is also known by its synonym Benzene,1,4-di-tert-hexyl-2,5-dimethoxy This compound is characterized by the presence of two methoxy groups and two tert-hexyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
1,4-Dimethoxy-2,5-bis(2-methylpentan-2-yl)benzene can be synthesized through Friedel-Crafts Alkylation of 1,4-dimethoxybenzene with 3-methyl-2-butanol in the presence of sulfuric acid . The reaction involves the formation of a carbocation intermediate from 3-methyl-2-butanol, which then reacts with the aromatic ring of 1,4-dimethoxybenzene to form the final product .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the Friedel-Crafts Alkylation process is a common method used in industrial organic synthesis. This process typically involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation reaction .
Analyse Des Réactions Chimiques
Types of Reactions:
1,4-Dimethoxy-2,5-bis(2-methylpentan-2-yl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Oxidation and Reduction: The methoxy groups can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids .
Applications De Recherche Scientifique
1,4-Dimethoxy-2,5-bis(2-methylpentan-2-yl)benzene has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,4-dimethoxy-2,5-bis(2-methylpentan-2-yl)benzene involves its interaction with molecular targets and pathways. The compound’s methoxy groups and tert-hexyl groups can participate in various chemical interactions, influencing its reactivity and potential biological activity . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
1,4-Dimethoxy-2-methylbenzene:
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: This compound has a similar aromatic structure with different substituents.
Uniqueness:
These groups provide steric hindrance, affecting the compound’s reactivity and interactions with other molecules .
Propriétés
Numéro CAS |
75773-13-6 |
|---|---|
Formule moléculaire |
C20H34O2 |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
1,4-dimethoxy-2,5-bis(2-methylpentan-2-yl)benzene |
InChI |
InChI=1S/C20H34O2/c1-9-11-19(3,4)15-13-18(22-8)16(14-17(15)21-7)20(5,6)12-10-2/h13-14H,9-12H2,1-8H3 |
Clé InChI |
BGJQFWZDXPXLKJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)CCC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



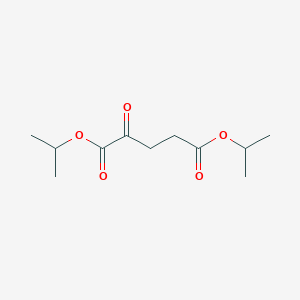
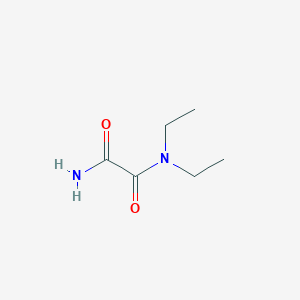
![4-[(Pentyloxy)methylidene]cyclohex-1-ene](/img/structure/B14435488.png)
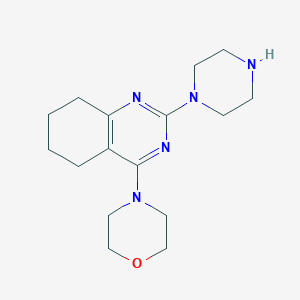
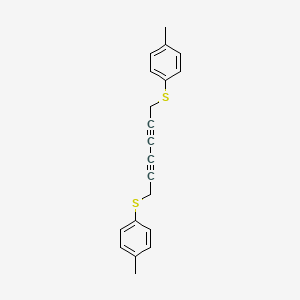
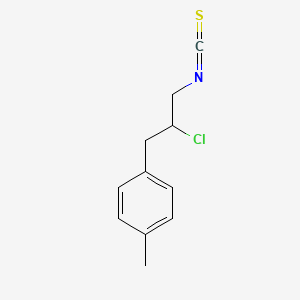
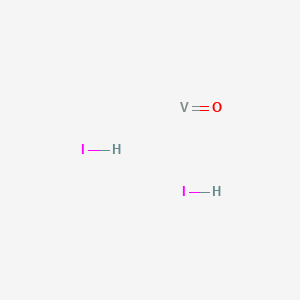
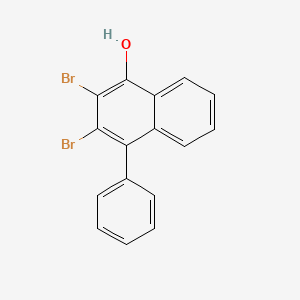
![4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14435541.png)
